An In-depth Technical Guide to Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate
An In-depth Technical Guide to Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate, a specialty chemical intermediate. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates fundamental chemical information and presents a plausible synthetic pathway based on established chemical principles, specifically the aza-Michael addition. We will delve into the predicted physicochemical properties, a detailed protocol for its characterization, and a discussion of its potential applications in drug discovery and materials science, drawing parallels with structurally related pyrrole derivatives. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the synthesis and utilization of novel pyrrole-containing compounds.
Introduction: The Significance of the Pyrrole Moiety
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its presence is critical to the function of essential biomolecules such as heme, chlorophyll, and vitamin B12. In the realm of drug development, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The unique electronic properties of the pyrrole ring also make it an attractive component in the design of advanced materials, including conductive polymers and organic electronics.
Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate (Figure 1) is a diester derivative of pyrrole that holds potential as a versatile building block. The presence of two ester functionalities, along with the pyrrole ring, offers multiple points for further chemical modification, making it an attractive scaffold for the synthesis of more complex molecules.
Figure 1: Chemical Structure of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate
Caption: Structure of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Notes |
| CAS Number | 259655-31-7 | Assigned registry number for this specific chemical substance. |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many N-substituted pyrroles and diesters are oils or low-melting solids at room temperature. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be relatively high due to its molecular weight and polar ester groups. Likely to decompose at higher temperatures. |
| Melting Point | Not available | If solid, likely to be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). Sparingly soluble in water. | The ester groups provide some polarity, but the overall molecule is largely nonpolar. |
| Stability | Stable under standard conditions. May be sensitive to strong acids and bases, which could hydrolyze the ester groups. | Pyrrole rings can be sensitive to strong oxidizing agents. |
Synthesis and Mechanism
A highly plausible and efficient method for the synthesis of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is the aza-Michael addition of pyrrole to a suitable Michael acceptor. This reaction is a well-established method for the formation of carbon-nitrogen bonds.
Proposed Synthetic Pathway: Aza-Michael Addition
The proposed synthesis involves the conjugate addition of pyrrole to dimethyl 2-pentenedioate (dimethyl glutaconate). The reaction is typically catalyzed by a base, which deprotonates the pyrrole to form the more nucleophilic pyrrolide anion.
Figure 2: Proposed Synthesis of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate
Caption: Proposed aza-Michael addition for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on established procedures for aza-Michael additions. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary to achieve high yields.
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Preparation of Reactants:
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Ensure pyrrole is freshly distilled to remove any colored impurities.
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Dimethyl 2-pentenedioate should be of high purity.
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Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to prevent side reactions.
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Reaction Setup:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled pyrrole (1.0 equivalent) and the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Formation of the Pyrrolide Anion:
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Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equivalents), to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrrolide anion.
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Michael Addition:
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Dissolve dimethyl 2-pentenedioate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate.
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Mechanistic Insights
The key to this synthesis is the enhanced nucleophilicity of the pyrrole nitrogen upon deprotonation. The resulting pyrrolide anion readily attacks the electrophilic β-carbon of the α,β-unsaturated diester, leading to the formation of a new C-N bond. Subsequent protonation during the work-up yields the final product.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate would rely on a combination of standard spectroscopic techniques.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Pyrrole Protons: Two distinct signals in the aromatic region (δ 6.0-7.5 ppm), each integrating to 2H, corresponding to the α and β protons of the pyrrole ring. - Methine Proton: A multiplet for the proton at the C2 position of the pentanedioate chain. - Methylene Protons: Multiplets for the two methylene groups of the pentanedioate chain. - Methyl Protons: Two singlets, each integrating to 3H, for the two non-equivalent methyl ester groups. |
| ¹³C NMR | - Pyrrole Carbons: Four signals in the aromatic region (δ 100-130 ppm). - Carbonyl Carbons: Two signals in the downfield region (δ 170-180 ppm) for the two ester carbonyls. - Aliphatic Carbons: Signals for the methine and two methylene carbons of the pentanedioate chain, and two signals for the methyl carbons of the ester groups. |
| FT-IR | - C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl groups. - C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹. - C-H Stretch: Bands for aromatic and aliphatic C-H stretching. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 225.24 corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of methoxy groups (-OCH₃) and cleavage of the pentanedioate chain. |
Potential Applications
Given its structure, Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate can be envisioned as a valuable intermediate in several areas of chemical research and development.
Drug Discovery and Medicinal Chemistry
The pyrrole nucleus is a well-established pharmacophore. The diester functionality of this molecule provides convenient handles for the introduction of further chemical diversity. Potential applications include:
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Synthesis of Novel Analogs: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, esters, or other functional groups to create libraries of new compounds for biological screening.
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Scaffold for Constrained Peptidomimetics: The pentanedioate backbone can be used to create conformationally restricted analogs of bioactive peptides.
Materials Science
Pyrrole-containing molecules are precursors to conductive polymers. While this specific molecule may not be directly polymerizable in a conventional sense, it could serve as a monomer for the synthesis of novel polymers with tailored properties after suitable modification.
Safety and Handling
While a specific safety data sheet for Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is not widely available, general precautions for handling laboratory chemicals should be observed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.
Conclusion
Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate represents a potentially valuable, yet under-explored, chemical entity. This guide has provided a foundational understanding of its basic chemical properties, a plausible and detailed synthetic route via aza-Michael addition, and a predictive analysis of its spectroscopic characteristics. The versatile structure of this molecule, featuring both the pharmacologically significant pyrrole ring and reactive diester functionalities, suggests its utility as a building block in the synthesis of novel compounds for drug discovery and materials science. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its synthetic potential.
References
- Patil, S. A., et al. (2009). Synthesis, anticonvulsant activities of N- substituted 2, 5-dimethyl pyrrole and bipyrrole. European Journal of Medicinal Chemistry, 44(7), 3023-3028.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
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MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(4), M1700. Retrieved from [Link]
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NIH. (n.d.). rac-Dimethyl 2-(1H-pyrrole-2-carboxamido)butanedioate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1752. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP). Retrieved from [Link]
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White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose University Consortium. Retrieved from [Link]
